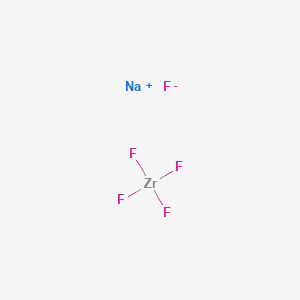
3,4,5,6-Tetrafluorosalicylic Acid
Übersicht
Beschreibung
3,4,5,6-Tetrafluorosalicylic Acid is a chemical compound that has been the subject of various studies due to its unique properties and potential applications in organic synthesis and material science. The compound is notable for its fluorinated structure, which imparts distinct chemical and physical characteristics.
Synthesis Analysis
The synthesis of 3,4,5,6-Tetrafluorosalicylic Acid and related fluorinated compounds involves complex organic reactions. Prakash et al. (2012) describe the use of tetraflic acid (a related compound) as an effective catalyst in organic synthesis, particularly in the synthesis of fluorinated α-amino nitriles and fluorinated heterocycles (Prakash et al., 2012). Furthermore, the synthesis of related compounds like 2,3,5,6-tetrafluoroterephthalic acid has been optimized to achieve high yields without extensive purification processes (Orthaber et al., 2010).
Molecular Structure Analysis
The molecular structure of 3,4,5,6-Tetrafluorosalicylic Acid and its derivatives is characterized by the presence of fluorine atoms, which significantly influence its physical and chemical properties. The crystal structures of related compounds like 3,5-dinitrosalicylic acid and its adducts have been analyzed to understand the hydrogen bonding and molecular assembly in these compounds (Smith et al., 1995).
Chemical Reactions and Properties
The reactivity of 3,4,5,6-Tetrafluorosalicylic Acid in chemical reactions is influenced by the electron-withdrawing effect of the fluorine atoms. Studies on related fluorinated compounds have shown their utility as catalysts and reactants in various organic transformations (Haga et al., 2008).
Physical Properties Analysis
The physical properties of 3,4,5,6-Tetrafluorosalicylic Acid, such as solubility, melting point, and volatility, are directly affected by its fluorinated structure. Research on similar fluorinated compounds demonstrates unique solubility and stability characteristics due to the presence of fluorine atoms (Bazyl' et al., 1999).
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrafluorosalicylic Acid and Its Derivatives : A simple and efficient method for preparing tetrafluorosalicylic acid has been developed. This involves substituting fluorine in pentafluorobenzoic acid with a methoxyl group using magnesium methoxide, leading to the synthesis of various derivatives like 2,6-dimethoxy-3,4,5-trifluorobenzoic acid and 4,5,6-trifluororesorcinol (Bazyl' et al., 1999).
Biotransformation Studies : Studies on white-rot fungus, Phanerochaete chrysosporium, show its capability to transform 6:2 fluorotelomer alcohol (FTOH) into perfluorocarboxylic acids (PFCAs), polyfluorocarboxylic acids, and other intermediates, indicating its potential for bioremediation of fluoroalkyl substances in the environment (Tseng et al., 2014).
Polyfluorinated Chromones : Research on polyfluorinated chromones has shown that they can yield tetrafluorosalicylic acid upon oxidation, suggesting a route for synthesizing this compound (Prudchenko et al., 1968).
Supramolecular Architectures : The study of anion-π interactions in supramolecular architectures has identified the role of π-acidic aromatic systems in anion recognition and transport. Tetrafluorosalicylic acid and similar compounds could play a role in these interactions, impacting the design of selective anion receptors and sensors (Chifotides & Dunbar, 2013).
Environmental Biodegradation : Research on the biodegradation of polyfluorinated acids, such as 5:3 acid and 7:3 acid, in wastewater treatment plants has shown varying degrees of degradability. This is relevant to understanding the environmental fate of compounds derived from FTOH, potentially including tetrafluorosalicylic acid (Wang et al., 2012).
Eigenschaften
IUPAC Name |
2,3,4,5-tetrafluoro-6-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O3/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYGDMSOKGXAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452153 | |
| Record name | 3,4,5,6-Tetrafluorosalicylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrafluorosalicylic Acid | |
CAS RN |
14742-36-0 | |
| Record name | 3,4,5,6-Tetrafluorosalicylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-Tetrafluorosalicylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















